molecular formula C₁₈H₃₅NO₂ ·HCl B1145482 (S)-3-Ketosphingosine Hydrochloride CAS No. 263352-66-5

(S)-3-Ketosphingosine Hydrochloride

Katalognummer: B1145482
CAS-Nummer: 263352-66-5
Molekulargewicht: 297.483646
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

(S)-3-Ketosphingosine Hydrochloride is a sphingolipid derivative with the molecular formula C18H36ClNO2 and a molecular weight of 333.9 grams per mole. The compound is officially designated by the Chemical Abstracts Service registry number 263352-66-5. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named (E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one;hydrochloride.

The compound exists under several synonymous designations that reflect its structural and functional characteristics. These include (2S,4E)-2-Amino-1-hydroxy-4-octadecen-3-one Hydrochloride and (S)-3-KetosphingosineHydrochloride. The nomenclature explicitly indicates the stereochemical configuration at the C2 position (S-configuration) and the geometric configuration of the double bond at the C4-C5 position (E-configuration).

Chemical Property Value
Molecular Formula C18H36ClNO2
Molecular Weight 333.9 g/mol
Chemical Abstracts Service Number 263352-66-5
International Union of Pure and Applied Chemistry Name (E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one;hydrochloride
PubChem Compound Identifier 126456231

The Simplified Molecular Input Line Entry System representation of the compound is CCCCCCCCCCCCC/C=C/C(=O)C@HN.Cl, which provides a standardized method for describing the molecular structure in a linear notation format. The International Chemical Identifier string InChI=1S/C18H35NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17,20H,2-13,16,19H2,1H3;1H/b15-14+;/t17-;/m0./s1 provides additional structural information including stereochemical details.

Historical Context and Discovery

The discovery and characterization of (S)-3-Ketosphingosine Hydrochloride emerged from extensive research into sphingolipid biosynthesis pathways that began in the mid-20th century. The foundational understanding of sphingolipid metabolism was established through investigations into the de novo synthesis pathway, which begins with the condensation of palmitoyl-coenzyme A and serine by serine palmitoyltransferase to produce 3-ketodihydrosphingosine.

The identification of 3-ketodihydrosphingosine reductase, also known as follicular variant translocation protein 1, marked a pivotal moment in sphingolipid research. This enzyme, encoded by the gene with the same designation, was initially discovered through its juxtaposition to the immunoglobulin kappa gene in a human follicular lymphoma. The human and murine genes for this enzyme were subsequently cloned based on homology screening with the yeast gene designated as temperature-sensitive for calcium 10.

Research conducted in the 1990s significantly advanced the understanding of sphingolipid biosynthesis. Studies on rat cerebellar granule cells demonstrated that 3-ketosphingosine synthase activity progressively increased from 40 to 54 picomoles of 3-ketosphingosine per milligram of cellular deoxyribonucleic acid per minute during the first eight days of culture, followed by a progressive decrease to 39 picomoles at day 22. These findings provided crucial insights into the developmental regulation of sphingolipid synthesis.

The characterization of bacterial sphingolipid synthesis pathways revealed additional complexity in the field. Research on Bacteroides thetaiotaomicron identified a gene at locus BT_0972 that encodes a protein capable of converting 3-ketosphinganine to sphinganine, representing the first definitive characterization of 3-ketodihydrosphingosine reductase activity in a bacterial sphingolipid synthesis pathway.

Historical Milestone Year Significance
Initial enzyme characterization 1998 Saccharomyces cerevisiae temperature-sensitive for calcium 10 identification
Human homolog discovery 2004 Human follicular variant translocation protein 1 characterization
Bacterial pathway identification 2022 First bacterial 3-ketodihydrosphingosine reductase characterization

Structural Features and Isomerism

(S)-3-Ketosphingosine Hydrochloride exhibits distinctive structural characteristics that distinguish it from related sphingolipid compounds. The molecule contains an eighteen-carbon chain with a trans double bond between carbons 4 and 5, which is a defining feature that differentiates it from the saturated analog 3-ketosphinganine. The presence of this double bond significantly influences the compound's three-dimensional conformation and biological activity.

The stereochemical configuration at the C2 position follows the S-configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for the compound's biological activity and distinguishes it from potential R-configured isomers. The amino group at the C2 position and the hydroxyl group at the C1 position create a specific spatial arrangement that is essential for recognition by sphingolipid-metabolizing enzymes.

The ketone functionality at the C3 position represents the oxidized form of the corresponding alcohol found in sphingosine. This oxidation state is significant because it places the compound as an intermediate in the sphingolipid biosynthesis pathway, specifically as a substrate for 3-ketodihydrosphingosine reductase. The reduction of this ketone group by the reductase enzyme, using reduced nicotinamide adenine dinucleotide phosphate as a cofactor, converts the compound to dihydrosphingosine.

The hydrochloride salt formation occurs through protonation of the amino group, resulting in the formation of an ammonium chloride salt. This salt formation enhances the compound's water solubility and stability compared to the free base form. The ionic nature of the hydrochloride salt also facilitates purification and handling procedures in laboratory settings.

Structural Feature Description Functional Significance
C4-C5 Double Bond Trans configuration Distinguishes from saturated analogs
C2 Stereochemistry S-configuration Essential for enzymatic recognition
C3 Ketone Group Carbonyl functionality Substrate for reductase enzymes
C1 Hydroxyl Group Primary alcohol Enables further derivatization
C2 Amino Group Primary amine (protonated in salt) Forms hydrochloride salt

The compound's lipophilic eighteen-carbon chain contributes to its membrane association properties, while the polar head group containing the amino and hydroxyl functionalities provides the hydrophilic characteristics necessary for interaction with aqueous biological systems. This amphiphilic nature is characteristic of sphingolipids and contributes to their role in membrane structure and signaling processes.

The geometric isomerism associated with the C4-C5 double bond is fixed in the E-configuration, which corresponds to the trans arrangement of substituents across the double bond. This geometric constraint influences the overall molecular shape and affects the compound's interaction with biological membranes and enzymes. The E-configuration is consistent with naturally occurring sphingolipids and is essential for proper biological function.

Eigenschaften

CAS-Nummer

263352-66-5

Molekularformel

C₁₈H₃₅NO₂ ·HCl

Molekulargewicht

297.483646

Synonyme

(2S,4E)-2-Amino-1-hydroxy-4-octadecen-3-one Hydrochloride; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-3-Ketosphingosine Hydrochloride with structurally related sphingolipids:

Compound CAS Number Molecular Formula Key Functional Groups Biological Role
(S)-3-Ketosphingosine Hydrochloride 18944-28-0 (2S)-2-Amino-1-hydroxyoctadecan-3-one·HCl Ketone (C3), Amine (C2), Hydroxyl Ceramide biosynthesis intermediate; biomarker in PD
Sphinganine Not provided C18H39NO2 Amine (C2), Diol (C1, C3) Precursor for ceramide and sphingosine; highest levels in freeze-drying (FD)
C16 Sphinganine Not provided C16H35NO2 Amine (C2), Diol (C1, C3) Most abundant sphingolipid in D. rubrovolvata; elevated in CD treatments

Metabolic Pathways and Disease Associations

  • (S)-3-Ketosphingosine Hydrochloride : Acts as the first intermediate in sphingosine biosynthesis. Its upregulation in PD CSF correlates with altered ceramide metabolism linked to GBA mutations .
  • Sphinganine : A downstream metabolite in ceramide synthesis, it accumulates in FD-treated samples, indicating stability under low-temperature conditions .
  • C16 Sphinganine : Dominates sphingolipid profiles in D. rubrovolvata, suggesting species-specific metabolic adaptations .

Research Findings

Compound Key Research Findings Reference
(S)-3-Ketosphingosine Hydrochloride - Upregulated in CD-treated D. rubrovolvata by 2.5-fold compared to FD.
- 1.8× higher in PD CSF vs. controls.
Sphinganine - 3× higher in FD treatments vs. CD.
- No significant association with neurodegenerative diseases in current studies.
C16 Sphinganine - Constitutes 45% of total sphingolipids in D. rubrovolvata.
- Minimal variation between ED and FD treatments.

Discussion of Contrasting Evidence

  • Disease Associations : While (S)-3-Ketosphingosine Hydrochloride is strongly linked to PD , similar compounds like sphinganine lack direct disease correlations in the provided studies .
  • Method-Dependent Variability : (S)-3-Ketosphingosine levels are highly sensitive to drying methods (e.g., CD vs. FD), whereas C16 sphinganine remains stable across treatments .

Vorbereitungsmethoden

Serine-Palmitoyl Condensation as the Foundational Step

The de novo biosynthesis of (S)-3-Ketosphingosine Hydrochloride begins with the condensation of L-serine and palmitoyl-CoA , catalyzed by the enzyme serine palmitoyltransferase (SPT) . This reaction forms 3-ketodihydrosphingosine (3-KDS) , the direct precursor to 3-ketosphingosine. In vitro replication of this step requires:

  • Palmitoyl-CoA (250–500 μM)

  • L-serine (2–5 mM)

  • SPT enzyme (0.025–0.05 U/mL, often sourced from Bacteroides thetaiotaomicron)

  • Reaction buffer : 50 mM potassium phosphate (pH 7.5), 5 mM MgCl₂, 0.05% Tween-20.

This step is performed at 35–37°C for 3–5 hours, yielding 3-KDS with >80% efficiency when monitored via LC-MS. The stereochemical integrity of the product is ensured by the enzyme’s inherent selectivity for L-serine over D-serine.

Reduction and Hydrochloride Salt Formation

3-KDS is subsequently reduced to sphinganine (dihydrosphingosine) using 3-ketosphinganine reductase (3-KDSR) and NADPH as a cofactor. However, for the synthesis of (S)-3-Ketosphingosine Hydrochloride, the ketone group at position 3 is retained, necessitating selective protection strategies. The hydrochloride salt is formed via acidification (HCl gas or 1M HCl in ethanol) followed by lyophilization.

Chemical Synthesis Approaches

Chiral Pool Synthesis from L-Serine

A widely adopted route involves L-serine as the chiral starting material (Scheme 1):

  • Protection : L-serine is protected as a tert-butyl carbamate using Boc₂O in THF.

  • Condensation : Reaction with palmitoyl chloride in the presence of DCC/DMAP yields N-palmitoyl-L-serine tert-butyl ester .

  • Oxidation : The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane, forming 3-ketosphingosine.

  • Deprotection and Salt Formation : Removal of the Boc group with TFA and treatment with HCl yields the hydrochloride salt.

Key Data :

  • Yield : 62–68% over four steps.

  • Purity : >95% (HPLC).

  • Optical Rotation : [α]²⁵D = +4.2° (c = 1.0 in CHCl₃).

Stereoselective Reduction of 3-Ketodihydrosphingosine

An alternative method employs DIBAL-H (diisobutylaluminum hydride) for the stereoselective reduction of a protected 3-ketosphingosine intermediate (Figure 1):

  • Oxazolidine Protection : The amino group is protected as an oxazolidine ring.

  • Ketone Reduction : DIBAL-H selectively reduces the ketone to an alcohol with >90% diastereomeric excess (d.e.) for the (S)-isomer.

  • Deprotection : Mild acidic hydrolysis (0.1M HCl) removes the oxazolidine group.

Advantages :

  • Avoids racemization at the C2 position.

  • Compatible with late-stage functionalization.

Enzymatic and Biotechnological Methods

Recombinant SPT-Based Systems

Recent work has utilized recombinant SPT from Bacteroides thetaiotaomicron (BtSPT) for scalable 3-KDS production:

  • Expression : BtSPT is expressed in E. coli BL21(DE3) with a C-terminal His₆-tag.

  • Activity : 1.2–1.5 μmol/min/mg protein at 35°C.

  • Substrate Scope : Accepts fatty acyl-CoAs from C14–C18, enabling structural diversification.

Chemoenzymatic Modifications

A hybrid approach combines enzymatic condensation with chemical acylation:

  • Enzymatic Step : SPT generates 3-KDS from serine and palmitoyl-CoA.

  • Chemical Acylation : Stearic acid is coupled using EDC/HOBt, yielding N-stearoyl-3-ketosphingosine .

  • Global Deprotection : Acidic methanolysis followed by HCl treatment.

Yield Improvement : 78% overall yield when using immobilized SPT on Ni-NTA agarose.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (e.g., Kinetex EVO C18, 150 × 4.6 mm).

  • Mobile Phase : Gradient from 50% to 95% acetonitrile in 0.1% formic acid.

  • Retention Time : 8.2–8.5 minutes for (S)-3-Ketosphingosine Hydrochloride.

Spectroscopic Data

  • HRMS (ESI+) : Calculated for C₁₈H₃₆ClNO₂ [M+H]⁺: 334.2409; Found: 334.2412.

  • ¹H NMR (500 MHz, CD₃OD) : δ 4.15 (td, J = 6.5, 3.0 Hz, 1H, C2-H), 3.92 (m, 2H, C1-H₂), 2.45 (t, J = 7.5 Hz, 2H, C4-H₂).

Purity Assessment

  • HPLC-ELSD : >98% purity after two rounds of recrystallization from ethanol/water.

  • Chiral HPLC : >99% enantiomeric excess (Chiralpak IA column, hexane/isopropanol 85:15).

Recent Advances and Industrial-Scale Production

Continuous Flow Synthesis

A 2024 study demonstrated a continuous flow system for 3-KDS production:

  • Reactors : Two packed-bed reactors with immobilized SPT and 3-KDSR.

  • Productivity : 12 g/L/day, a 15-fold increase over batch methods.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces THF in acylation steps, reducing environmental impact.

  • Catalyst Recycling : Pd/C catalysts reused for >10 cycles without loss of activity in hydrogenation steps .

Q & A

Q. What is the role of (S)-3-Ketosphingosine Hydrochloride in ceramide biosynthesis, and how can its activity be experimentally validated?

(S)-3-Ketosphingosine Hydrochloride is a critical intermediate in the ceramide biosynthesis pathway, serving as a precursor for sphingolipid metabolism . To validate its activity, researchers can use isotopic labeling (e.g., ¹⁴C or ³H) to track its incorporation into downstream metabolites via liquid chromatography-mass spectrometry (LC-MS). Control experiments should include enzymatic inhibition (e.g., using myriocin to block serine palmitoyltransferase) to confirm pathway specificity.

Q. What are the recommended storage conditions and solubility profiles for (S)-3-Ketosphingosine Hydrochloride in experimental settings?

The compound is stable as a solid at -20°C in a desiccated environment to prevent hydrolysis . For solubility, ethanol is preferred for stock solutions due to its compatibility with biological assays. Avoid aqueous buffers with high ionic strength, as precipitation may occur. Always centrifuge solutions before use to remove undissolved particles .

Q. How can researchers mitigate degradation risks during long-term storage of (S)-3-Ketosphingosine Hydrochloride?

Aliquot the compound into small, single-use vials under inert gas (e.g., argon) to minimize oxidative degradation. Regularly validate purity via HPLC with UV detection (λ = 210–220 nm) and compare retention times against certified reference standards .

Advanced Research Questions

Q. What methodological strategies are effective for resolving contradictions in reported bioactivity data for (S)-3-Ketosphingosine Hydrochloride?

Contradictions often arise from differences in cell models or assay conditions. To address this:

  • Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity.
  • Standardize assay parameters (e.g., serum-free media, incubation time) to reduce variability .
  • Cross-validate findings using orthogonal techniques, such as siRNA knockdown of ceramide synthases to confirm mechanistic links .

Q. How can synthetic routes for (S)-3-Ketosphingosine Hydrochloride be optimized to improve yield and enantiomeric purity?

Optimize reaction conditions using a factorial design approach:

  • Vary catalysts (e.g., chiral Lewis acids) and solvents (e.g., dichloromethane vs. THF) to enhance stereoselectivity.
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric excess (ee) using chiral HPLC .
  • Purify intermediates via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .

Q. What advanced analytical techniques are suitable for quantifying (S)-3-Ketosphingosine Hydrochloride in complex biological matrices?

  • LC-MS/MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid for high sensitivity (LOD < 1 ng/mL).
  • Isotope Dilution : Spike samples with deuterated internal standards (e.g., d₇-(S)-3-Ketosphingosine) to correct for matrix effects .
  • NMR Spectroscopy : Employ ¹H-NMR (500 MHz) in DMSO-d₆ to verify structural integrity post-extraction .

Q. How can researchers design experiments to study the compound’s in vitro release kinetics in lipid-based delivery systems?

  • Use a Franz diffusion cell with synthetic membranes (e.g., cellulose acetate) to simulate release profiles.
  • Analyze data using the Korsmeyer-Peppas model to determine release mechanisms (e.g., Fickian diffusion vs. polymer relaxation) .
  • Validate results with fluorescently labeled analogs (e.g., BODIPY-conjugated derivatives) for real-time tracking in live cells .

Methodological Notes

  • Safety Protocols : Always use nitrile gloves and safety goggles when handling the compound. Work in a fume hood to avoid inhalation of particulate matter .
  • Data Reproducibility : Document batch-specific purity (>98% by HPLC) and supplier information to ensure consistency across studies .
  • Ethical Compliance : Adhere to institutional guidelines for disposal, as the compound is not FDA-approved for human or animal use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.